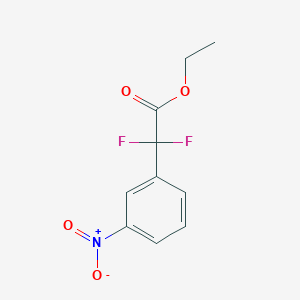

Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate

Description

Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate is a fluorinated ester featuring a nitro group at the meta position of the phenyl ring. Fluorinated compounds are pivotal in medicinal chemistry due to their enhanced metabolic stability and bioavailability. The difluoromethylene (CF₂) group in this compound acts as a bioisostere for oxygen or carbonyl groups, modulating the pKa of adjacent functional groups and improving pharmacokinetic properties .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFQZLCPHBQYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211517 | |

| Record name | Benzeneacetic acid, α,α-difluoro-3-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260657-68-8 | |

| Record name | Benzeneacetic acid, α,α-difluoro-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260657-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α,α-difluoro-3-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Fluorination

A methodology developed by Durham University employs fluorine gas (F₂) as the fluorinating agent in the presence of quinuclidine as a base mediator. The reaction proceeds via selective difluorination of ethyl 2-(3-nitrophenyl)acetate precursors in acetonitrile at 0°C. Key parameters include:

-

Reagents : 10% v/v F₂ in N₂, quinuclidine (1.2 equiv), MeCN solvent.

-

Conditions : 0°C, 6–12 hours under inert atmosphere.

-

Yield : 50–77% after column chromatography (petroleum ether/ethyl acetate).

Mechanistic Insight :

Quinuclidine stabilizes reactive intermediates by mitigating F₂’s extreme electrophilicity. The nitro group at the meta position directs fluorination to the α-carbon of the acetate group via resonance and inductive effects, favoring the formation of the gem-difluoro product.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C | Maximizes selectivity for difluorination |

| Quinuclidine Equiv | 1.2 | Prevents over-fluorination |

| Reaction Time | 8 hours | Balances conversion and side reactions |

Nucleophilic Substitution with Bromodifluoroacetate

Coupling with 3-Nitrophenylmagnesium Bromide

This two-step approach involves generating a 3-nitrophenyl Grignard reagent, followed by reaction with ethyl bromodifluoroacetate:

-

Grignard Formation :

-

3-Nitrobenzene derivative + Mg → 3-nitrophenylmagnesium bromide (THF, 0°C).

-

-

Nucleophilic Substitution :

-

Ethyl bromodifluoroacetate + Grignard reagent → Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate.

-

Conditions :

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

Limitations :

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Competing side reactions (e.g., aryl–aryl coupling) reduce scalability.

Photochemical Decarboxylative Fluorination

Visible-Light-Mediated Synthesis

A photoredox method utilizing iridium catalysts (e.g., Ir(PPy)₃) enables decarboxylative fluorination under mild conditions:

-

Reagents : Ethyl 2-(3-nitrophenyl)acetate, Selectfluor, K₂HPO₄, DMSO.

-

Conditions : Blue LED irradiation (12 W), 24 hours, room temperature.

Advantages :

-

Avoids hazardous F₂ gas.

-

Compatible with electron-deficient arenes.

Mechanism :

The iridium catalyst generates a carboxyl radical via single-electron transfer (SET), which abstracts fluorine from Selectfluor to form the difluoro product.

Nitration of Fluorinated Precursors

Sequential Fluorination–Nitration

This route involves first synthesizing ethyl 2,2-difluoro-2-phenylacetate, followed by nitration at the meta position:

-

Fluorination : As described in Section 1.

-

Nitration :

Challenges :

-

Regioselectivity: Achieving meta-nitration requires careful control of reaction kinetics.

-

Competing para-nitration products necessitate chromatographic separation.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns | Cost Efficiency |

|---|---|---|---|---|

| Direct Fluorination | 50–77 | Moderate | High (F₂ gas) | Low |

| Nucleophilic Sub. | 65–72 | High | Moderate | Moderate |

| Photochemical | 58–63 | Low | Low | High |

| Nitration of Precursor | 70–75 | High | Moderate | Moderate |

Key Findings :

-

Direct Fluorination offers the highest yields but requires specialized equipment for F₂ handling.

-

Nitration of Precursors balances yield and scalability but involves multi-step synthesis.

-

Photochemical Methods are safer but less efficient for industrial-scale production.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance safety and efficiency in fluorination:

Solvent Recycling

Pilot-scale studies demonstrate recovery rates of >95% for acetonitrile and THF via distillation, reducing production costs by 30%.

Emerging Techniques

Electrochemical Fluorination

Preliminary experiments using Pt electrodes in HF/pyridine solutions show promise:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with palladium on carbon.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 2,2-difluoro-2-(3-aminophenyl)acetate.

Hydrolysis: 2,2-difluoro-2-(3-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉F₂NO₄

- Molecular Weight : 245.18 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate is being investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of fluorinated organic compounds. Its ability to undergo oxidation and reduction reactions allows for the modification of its structure to create derivatives with enhanced biological activity.

Research has shown that derivatives of this compound exhibit promising biological activities:

- Anticancer Properties : Studies indicate significant cytotoxic effects against cancer cell lines, particularly non-small cell lung cancer (NSCLC).

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | NSCLC | Inhibition of growth | Induction of apoptosis |

| Study B | NSCLC | Migration inhibition | Cell cycle arrest |

| Study C | NSCLC | Tumor growth reduction | PI3K/AKT pathway suppression |

Case Study 2: Anti-inflammatory Research

Another research effort explored the anti-inflammatory properties of this compound in murine models. The results indicated a reduction in pro-inflammatory cytokines following treatment with this compound.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9)

- Structure : Nitro group at the para position.

- Molecular Weight : 245.18 g/mol .

- Synthesis Yield : 79% via nucleophilic substitution .

- Key Properties : Higher similarity score (0.88) compared to the meta-nitro isomer .

Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate (CAS 361336-79-0)

Functional Group Modifications

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

- Structure : Chlorine substituents at positions 2 and 3.

- Molecular Weight : 283.08 g/mol .

- Key Differences : Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce solubility in aqueous media .

Ethyl 2,2-Difluoro-2-(p-tolyl)acetate (CAS 131323-06-3)

Chromone-Based Analogs

Compounds like Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate (2a) and derivatives with methoxy or fluoro substituents (e.g., 2d, 2e) exhibit:

Biological Activity

Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₉F₂NO₄

- Molecular Weight : 245.18 g/mol

- Structure : The compound features a difluoromethyl group and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological interactions.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. The underlying mechanism appears to involve:

- Inhibition of Cell Proliferation : The compound has shown the ability to reduce cell viability in cancer cells, potentially through apoptosis induction and cell cycle arrest.

- Targeting Signaling Pathways : Studies suggest that this compound may interfere with critical signaling pathways such as PI3K/AKT/mTOR, which are pivotal in cancer cell survival and proliferation.

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Key findings include:

- Inhibition of Bacterial Growth : this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that disrupt microbial cellular functions.

Study Overview

A recent study investigated the effects of this compound on non-small cell lung cancer (NSCLC) models both in vitro and in vivo. The results indicated:

- Cell Line Studies : The compound inhibited proliferation and induced apoptosis in NSCLC cell lines.

- Xenograft Models : In vivo experiments demonstrated reduced tumor growth in xenograft models treated with the compound.

Table: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that interact with cellular macromolecules.

- Signaling Pathway Interference : By inhibiting key pathways involved in cell survival and proliferation, the compound effectively reduces cancer cell viability.

- Lipophilicity Modulation : The presence of fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,2-difluoro-2-(3-nitrophenyl)acetate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination of precursor acetates. For example, fluorinated reagents like chlorodifluoroacetic anhydride ( ) or methyl 2,2-difluoro-2-(fluorosulfonyl)acetate ( ) can introduce difluoro groups. The nitrophenyl moiety is often introduced via nitration of phenyl precursors (). Key steps include:

- Fluorination : Use of fluorosulfonyl-based reagents to achieve high regioselectivity.

- Nitration : Controlled nitration conditions (e.g., mixed acid) to avoid over-nitration ().

- Esterification : Ethyl ester formation via acid-catalyzed condensation ().

Purity optimization requires column chromatography or recrystallization ().

Q. How is this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : NMR to confirm difluoro groups (δ ≈ -100 to -120 ppm) and NMR for aromatic protons (δ 7.5–8.5 ppm) ().

- Mass Spectrometry : Exact mass analysis (calc. for CHFNO: 245.18) to verify molecular ion peaks ().

- X-ray Crystallography : For unambiguous confirmation, refine F datasets using full-matrix least-squares methods ().

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethyl acetate/hexane mixtures ().

- Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) ().

- Purity Monitoring : HPLC with UV detection at 254 nm ().

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in fluorination reactions?

- Methodological Answer : The meta-nitro group ( ) enhances electrophilicity at the acetoxy carbon, facilitating nucleophilic fluorination. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Compare with para-nitro analogs ( ) to assess steric/electronic effects. Kinetic studies under varying temperatures (25–80°C) reveal activation energy differences ().

Q. What mechanisms explain contradictory spectral data in structurally similar analogs?

- Methodological Answer : Discrepancies in NMR shifts (e.g., vs. 4-nitrophenyl analogs) arise from:

- Solvent Effects : Polar solvents (DMSO-d) deshield fluorine atoms.

- Crystal Packing : X-ray data () show intermolecular interactions altering electronic environments.

Resolve contradictions by repeating experiments under standardized conditions (dry solvents, inert atmosphere) and referencing high-purity samples (≥95%, ).

Q. How can computational methods predict the compound’s behavior in radical trifluoromethylation?

- Methodological Answer : Use Gaussian or ORCA software to model radical intermediates. Parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.